molecular formula C11H22O4Si B14281449 Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 133940-35-9

Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane

Cat. No.: B14281449
CAS No.: 133940-35-9
M. Wt: 246.37 g/mol
InChI Key: NTUUXNCVRZQBFX-UHFFFAOYSA-N
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Description

Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based coupling agent used to functionalize a variety of substrates. It is known for its ability to modify surfaces to improve the dispersion of nanoparticles and act as an adhesion promoter by treating precursor materials with epoxy silanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the compound is produced by reacting beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with octanol, followed by coupling the intermediate product onto porous silica . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Acidic or basic catalysts to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various silane derivatives with modified functional groups, which can be used for different applications in material science and chemistry .

Scientific Research Applications

Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface of substrates, improving the dispersion of nanoparticles and enhancing adhesion properties. The molecular targets include various substrates, and the pathways involved are primarily related to surface modification and functionalization .

Comparison with Similar Compounds

  • [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
  • 3-(2-Trimethoxysilylethyl)cyclohexene oxide
  • (Epoxycyclohexyl)ethyltrimethoxysilane

Comparison: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and enhance adhesion properties sets it apart from other silane-based coupling agents .

Properties

CAS No.

133940-35-9

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-7-9-5-4-6-10-11(9)15-10/h9-11H,4-8H2,1-3H3

InChI Key

NTUUXNCVRZQBFX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1CCCC2C1O2)(OC)OC

Origin of Product

United States

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